WAY-255348 was developed as part of a series of compounds aimed at modulating progesterone receptor activity. It belongs to the broader category of steroid receptor modulators, which are compounds that can either activate or inhibit the action of steroid hormones by interacting with their respective receptors. The specific classification of WAY-255348 within this category is as a selective progesterone receptor antagonist, which means it can inhibit the effects of progesterone in various biological contexts.
The synthesis of WAY-255348 involves several key steps, primarily focusing on the formation of the pyrrole-oxindole structure. The synthesis can be outlined as follows:
The synthesis has been optimized to yield high purity and yield rates, often exceeding 90% purity as verified by chromatographic techniques.
The molecular structure of WAY-255348 can be described by its chemical formula . Key features include:
The three-dimensional conformation of WAY-255348 has been analyzed using techniques such as X-ray crystallography and NMR spectroscopy, revealing its spatial orientation and confirming its structural integrity.
WAY-255348 participates in various chemical reactions that are significant for its biological activity:
These reactions are critical for understanding how WAY-255348 functions within biological systems and how it can be optimized for therapeutic use.
WAY-255348 operates through a unique mechanism that involves modulation rather than outright inhibition of progesterone receptor activity. It has been shown to:
This mechanism highlights its potential utility in treating conditions influenced by excessive progesterone signaling, such as certain reproductive disorders.
The physical and chemical properties of WAY-255348 are essential for understanding its behavior in biological systems:
These properties are crucial for formulation development in pharmaceutical applications.
WAY-255348 has several potential applications in scientific research and medicine:
The development of progesterone receptor (PR) antagonists has historically been dominated by steroidal compounds such as mifepristone (RU-486), which function by inducing a characteristic antagonist conformation in the PR ligand-binding domain. These compounds feature bulky side chains that sterically reposition helix 12 (H12), thereby disrupting coactivator binding and receptor function [1]. While clinically effective, steroidal PR antagonists often exhibit cross-reactivity with glucocorticoid receptors and demonstrate dose-limiting agonist-like effects in certain tissues. This limitation drove pharmaceutical research toward non-steroidal PR modulators to improve receptor selectivity and safety profiles.
Early non-steroidal candidates retained the traditional mechanism of H12 displacement but struggled with partial agonist activity and suboptimal pharmacokinetics. The discovery pipeline aimed to identify compounds that could achieve pure antagonism without conformational distortion of the receptor. This historical backdrop set the stage for innovative approaches to PR modulation, culminating in the exploration of compounds like WAY-255348 that operate outside classical antagonism paradigms [1] [6].
WAY-255348 (chemical name: 5-(7-fluoro-3,3-dimethyl-2-oxoindolin-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile) emerged from systematic structure-activity relationship (SAR) studies focused on pyrrole-oxindole scaffolds. Researchers optimized this template through strategic modifications:
Table 1: Structural Optimization of WAY-255348
Structural Feature | Chemical Group | Functional Impact |
---|---|---|
Oxindole C3 position | 3,3-dimethyl | Antagonist conformation |
Pyrrole ring | N-methyl | Enhanced selectivity |
Pyrrole C2 position | Carbonitrile | Improved solubility |
Oxindole C7 position | Fluoro substituent | Increased binding affinity |
This rational design yielded a compound with a molecular weight of 283.30 g/mol (C₁₆H₁₄FN₃O) and distinct physicochemical properties, including solubility in DMSO and a predicted density of 1.28 g/cm³ [3] [7]. The synthesis involved palladium-catalyzed coupling to link the pyrrole and oxindole rings, followed by selective fluorination [4].
WAY-255348 exhibits a concentration-dependent biphasic activity profile that distinguishes it from classical PR antagonists:
Table 2: Biphasic Pharmacological Profile of WAY-255348
Concentration | PR Localization | PR Phosphorylation | Functional Outcome |
---|---|---|---|
Low (nM range) | Cytoplasmic retention | Inhibited | Full antagonism of progesterone |
High (μM range) | Nuclear accumulation | Activated | Partial agonist activity |
In preclinical models, this unique mechanism translated to robust functional antagonism in reproductive tissues. WAY-255348 demonstrated efficacy in:
Its ability to block PR-dependent pathways in breast cancer cells further highlighted therapeutic potential for hormone-dependent malignancies [1] [6].
Table 3: WAY-255348 Compound Specifications
Identifier | Designation |
---|---|
Systematic Name | 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile |
CAS Registry Number | 872141-23-6 |
Synonyms | WAY255348, WAY 255348 |
Molecular Formula | C₁₆H₁₄FN₃O |
Exact Mass | 283.1121 Da |
InChI Key | KIOOLNRTWPFVHX-UHFFFAOYSA-N |
WAY-255348 represents a paradigm shift in PR modulation, leveraging subcellular trafficking control rather than receptor conformation disruption. This novel mechanism offers potential advantages for treating endometriosis, uterine fibroids, and PR-positive breast cancers [1] [6]. Future research may exploit this mechanism for tissue-selective PR modulators with improved therapeutic indices.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7